5-[(4-Hydroxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Overview
Description
5-[(4-Hydroxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a chemical compound known for its unique structure and properties It belongs to the class of diazinane derivatives and is characterized by the presence of a hydroxyphenyl group attached to a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Hydroxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves the condensation of 4-hydroxybenzaldehyde with 1,3-dimethylbarbituric acid. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol. The reaction mixture is heated for several hours, and the progress of the reaction is monitored using thin-layer chromatography. Upon completion, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Hydroxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
5-[(4-Hydroxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(4-Hydroxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The diazinane ring structure allows for interactions with various biological pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-[(4-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione: Similar structure but contains a thiazolidine ring instead of a diazinane ring.
5-[(4-Hydroxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione: Contains a sulfanylidene group instead of a trione group.
Uniqueness
5-[(4-Hydroxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is unique due to its specific diazinane ring structure and the presence of a hydroxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[(4-hydroxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-14-11(17)10(12(18)15(2)13(14)19)7-8-3-5-9(16)6-4-8/h3-7,16H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSZBBLFPBINKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)O)C(=O)N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00418424 | |
Record name | 5-[(4-hydroxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00418424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57270-80-1 | |
Record name | NSC265537 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265537 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-[(4-hydroxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00418424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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